Isobornyl alpha-(methylthio)acetate
Description
Isobornyl alpha-(methylthio)acetate (CAS 115-31-1) is a sulfur-containing derivative of isobornyl acetate. Its molecular formula is C₁₃H₁₉NO₂S, with a molecular weight of 253.37 g/mol and a density of 1.15 g/cm³ . The compound features a thiocyano (-SCN) group attached to the acetate moiety, distinguishing it from conventional esters like isobornyl acetate.
Properties
CAS No. |
77069-64-8 |
|---|---|
Molecular Formula |
C13H22O2S |
Molecular Weight |
242.38 g/mol |
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-methylsulfanylacetate |
InChI |
InChI=1S/C13H22O2S/c1-12(2)9-5-6-13(12,3)10(7-9)15-11(14)8-16-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
HDUKQYPQUVZPGD-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(C2)OC(=O)CSC)C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)CSC)C)C |
Synonyms |
IB AMTA isobornyl alpha-(methylthio)acetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Structure and Physical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|---|
| Isobornyl thiocyanoacetate | 115-31-1 | C₁₃H₁₉NO₂S | 253.37 | 1.15 | Thiocyano (-SCN), acetate |
| Isobornyl acetate | 125-12-2 | C₁₂H₂₀O₂ | 196.29 | 0.98* | Acetate ester (-OAc) |
| Bornyl acetate | 76-49-3 | C₁₂H₂₀O₂ | 196.29 | 0.99* | Acetate ester (-OAc) |
| Ethyl (methylthio)acetate | 4455-13-4 | C₅H₁₀O₂S | 134.20 | N/A | Methylthio (-SCH₃), acetate |
*Density values for isobornyl and bornyl acetate inferred from structural analogs in .
Structural Notes:
- Isobornyl thiocyanoacetate and isobornyl acetate share the same bicyclic terpene backbone but differ in their functional groups.
- Bornyl acetate is a diastereomer of isobornyl acetate, differing in the spatial arrangement of the acetate group on the bicyclic framework. This stereochemical variance impacts chromatographic behavior and applications in fragrances .
- Ethyl (methylthio)acetate is a simpler ester with a methylthio group, lacking the terpene backbone, which reduces its molecular complexity and likely alters its volatility .
Environmental Behavior and Biodegradability
Environmental Fate :
Market and Commercial Relevance
- Isobornyl acetate holds a significant market share ($715.6 million in 2025 ), driven by demand in fragrances, adhesives, and pharmaceuticals .
- Isobornyl thiocyanoacetate lacks explicit market data, suggesting niche or experimental use.
- Bio-based variants of isobornyl acetate are emerging, reflecting trends toward sustainable chemicals .
Key Research Findings and Discrepancies
- Biodegradability Conflict: Initial structure-activity relationship (SAR) models classified isobornyl acetate as non-biodegradable, but OECD tests later confirmed its ready biodegradability .
- Stereochemical Impact : Bornyl and isobornyl acetates exhibit distinct chromatographic retention times, critical for analytical quantification in essential oils .
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